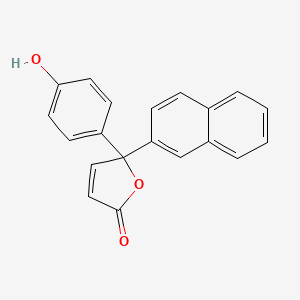

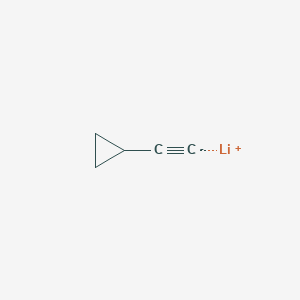

![molecular formula C15H22Si B12567099 Silane, [(4-butylphenyl)ethynyl]trimethyl- CAS No. 202524-78-5](/img/structure/B12567099.png)

Silane, [(4-butylphenyl)ethynyl]trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silano, [(4-butilfenil)etinil]trimetil- es un compuesto organosilícico con la fórmula molecular C15H22Si. Se caracteriza por la presencia de un grupo silano unido a una unidad butilfenil-etinil.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Silano, [(4-butilfenil)etinil]trimetil- generalmente involucra la reacción de trimetilsililacetileno con haluros de 4-butilfenilo bajo condiciones de acoplamiento de Sonogashira. La reacción está catalizada por co-catalizadores de paladio y cobre en presencia de una base como la trietilamina. La reacción se lleva a cabo en una atmósfera inerte, generalmente bajo nitrógeno o argón, para evitar la oxidación.

Métodos de Producción Industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a una escala mayor. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción manteniendo la consistencia y la eficiencia.

Tipos de Reacciones:

Oxidación: Silano, [(4-butilfenil)etinil]trimetil- puede sufrir reacciones de oxidación, típicamente formando derivados de silanol.

Reducción: Las reacciones de reducción pueden convertir el grupo etinil en un grupo etilo.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo trimetilsililo puede ser reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Se usan comúnmente reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).

Reducción: La hidrogenación catalítica usando paladio sobre carbón (Pd/C) es un método típico.

Sustitución: Se utilizan reactivos como haluros o compuestos organometálicos bajo condiciones apropiadas.

Productos Principales:

Oxidación: Derivados de silanol.

Reducción: Silano sustituido con etilo.

Sustitución: Varios silanos funcionalizados dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

Silano, [(4-butilfenil)etinil]trimetil- tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento cruzado.

Ciencia de Materiales: Se emplea en el desarrollo de materiales avanzados, incluidos polímeros y revestimientos, debido a su capacidad para formar enlaces estables con varios sustratos.

Biología y Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como precursor de compuestos bioactivos.

Industria: Se utiliza en la producción de productos químicos especiales y como tensioactivo en diversas formulaciones.

Mecanismo De Acción

El mecanismo de acción de Silano, [(4-butilfenil)etinil]trimetil- involucra su capacidad para participar en diversas reacciones químicas debido a la presencia de grupos funcionales reactivos. El grupo etinil puede sufrir reacciones de adición, mientras que el grupo silano puede formar enlaces fuertes con otros elementos, facilitando la formación de estructuras complejas. Los objetivos moleculares y las vías dependen de la aplicación específica y la naturaleza de las reacciones que experimenta.

Compuestos Similares:

Etiniltrimetilsilano: Similar en estructura pero carece del grupo butilfenil.

Feniletiniltrimetilsilano: Contiene un grupo fenil en lugar de un grupo butilfenil.

Trimetilsililacetileno: La forma más simple con solo un grupo trimetilsililo y etinil.

Singularidad: Silano, [(4-butilfenil)etinil]trimetil- es único debido a la presencia del grupo butilfenil, que imparte propiedades químicas y reactividad distintivas. Esto lo hace particularmente útil en aplicaciones que requieren interacciones específicas con otras moléculas o sustratos.

Comparación Con Compuestos Similares

Ethynyltrimethylsilane: Similar in structure but lacks the butylphenyl group.

Phenylethynyltrimethylsilane: Contains a phenyl group instead of a butylphenyl group.

Trimethylsilylacetylene: The simplest form with only a trimethylsilyl and ethynyl group.

Uniqueness: Silane, [(4-butylphenyl)ethynyl]trimethyl- is unique due to the presence of the butylphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or substrates.

Propiedades

Número CAS |

202524-78-5 |

|---|---|

Fórmula molecular |

C15H22Si |

Peso molecular |

230.42 g/mol |

Nombre IUPAC |

2-(4-butylphenyl)ethynyl-trimethylsilane |

InChI |

InChI=1S/C15H22Si/c1-5-6-7-14-8-10-15(11-9-14)12-13-16(2,3)4/h8-11H,5-7H2,1-4H3 |

Clave InChI |

KYIKUHPMIJDQQJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

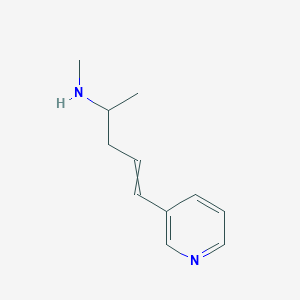

![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)

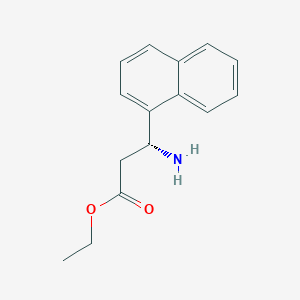

![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

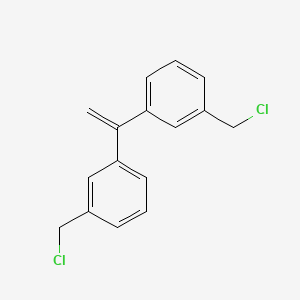

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)

![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)

![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)

![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)